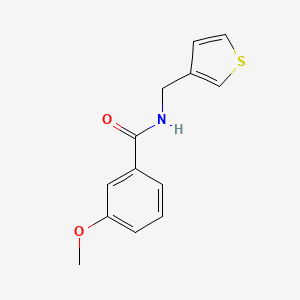![molecular formula C16H19NOS B6536822 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060176-75-1](/img/structure/B6536822.png)
4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a tert-butyl group at the 4-position and a thiophen-3-ylmethyl substituent on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction. Thiophen-3-ylmethanol is first converted to thiophen-3-ylmethyl chloride using thionyl chloride. This intermediate is then reacted with the benzamide core to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The thiophen-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiophene ring and benzamide core can interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can influence the compound’s biological activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-butyl-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with the thiophene ring at the 2-position.
4-tert-butyl-N-[(furan-3-yl)methyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.
4-tert-butyl-N-[(pyridin-3-yl)methyl]benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-16(2,3)14-6-4-13(5-7-14)15(18)17-10-12-8-9-19-11-12/h4-9,11H,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMRHWPQNQEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-propyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536749.png)

![4-bromo-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536764.png)
![2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B6536778.png)
![2-methyl-N-[(thiophen-3-yl)methyl]propanamide](/img/structure/B6536781.png)
![N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B6536789.png)
![2-(naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536794.png)
![2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536799.png)
![N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6536804.png)
![2-(2,4-dichlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536814.png)
![2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536832.png)
![2-(4-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536841.png)
![2-(4-fluorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536846.png)
![2-(2-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536848.png)
